3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide
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Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that features a benzimidazole ring fused with an azetidine ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced by cyclization reactions involving suitable precursors such as β-amino alcohols.
Coupling with Phenyl Group: The final step involves coupling the benzimidazole-azetidine intermediate with a phenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways related to cell growth and survival . This inhibition leads to the disruption of these pathways, resulting in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with anticancer properties.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Known for its anticancer activity.
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in various chemical reactions and has biological significance.
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide is unique due to its specific structure that combines the benzimidazole and azetidine rings with a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-phenylazetidine-1-carboxamide |
InChI |
InChI=1S/C17H16N4O/c22-17(18-13-6-2-1-3-7-13)21-10-12(11-21)16-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,22)(H,19,20) |
InChI Key |
ZVTWGVKRFSFEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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